molecular formula C14H20N2O5S B7111706 N-[(2,3-dihydroxyphenyl)methyl]-1-methylsulfonylpiperidine-2-carboxamide

N-[(2,3-dihydroxyphenyl)methyl]-1-methylsulfonylpiperidine-2-carboxamide

Cat. No.: B7111706
M. Wt: 328.39 g/mol
InChI Key: CXFCIDPLXSRTRX-UHFFFAOYSA-N
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Description

N-[(2,3-dihydroxyphenyl)methyl]-1-methylsulfonylpiperidine-2-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a dihydroxyphenyl moiety

Properties

IUPAC Name

N-[(2,3-dihydroxyphenyl)methyl]-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-22(20,21)16-8-3-2-6-11(16)14(19)15-9-10-5-4-7-12(17)13(10)18/h4-5,7,11,17-18H,2-3,6,8-9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFCIDPLXSRTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)NCC2=C(C(=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydroxyphenyl)methyl]-1-methylsulfonylpiperidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydroxyphenyl)methyl]-1-methylsulfonylpiperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl moiety can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl moiety typically yields quinones, while reduction of the sulfonyl group results in sulfides.

Scientific Research Applications

N-[(2,3-dihydroxyphenyl)methyl]-1-methylsulfonylpiperidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its unique structure and potential biological activity.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2,3-dihydroxyphenyl)methyl]-1-methylsulfonylpiperidine-2-carboxamide involves its interaction with specific molecular targets. The dihydroxyphenyl moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,3-dihydroxyphenyl)methyl]-1-methylsulfonylpiperidine-2-carboxamide: shares similarities with other sulfonyl-containing piperidine derivatives.

    This compound: is also similar to compounds containing dihydroxyphenyl groups, such as catecholamines.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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